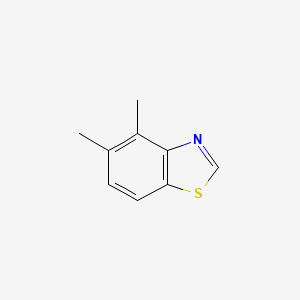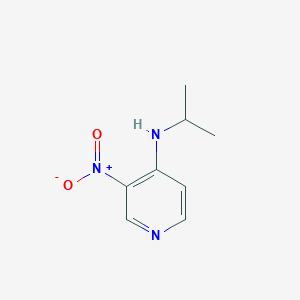
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
描述
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromine atom at the 6th position and a carbaldehyde group at the 1st position, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the bromination of 4,4-dimethyl-3,4-dihydroquinoline followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation step often employs reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.
Reduction: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbaldehyde group play crucial roles in its reactivity and binding affinity, influencing its overall biological effects.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
6-Bromo-4,4-dimethylquinoline:
Uniqueness
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both the bromine atom and the carbaldehyde group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)5-6-14(8-15)11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCNJLPVZRRDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)Br)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
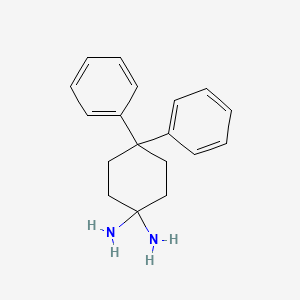
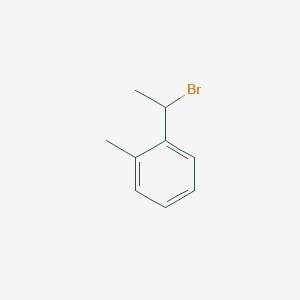
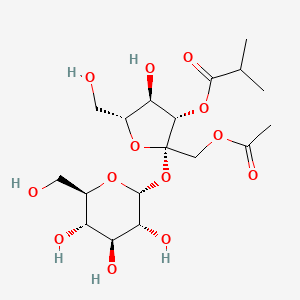
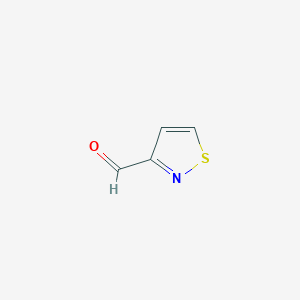
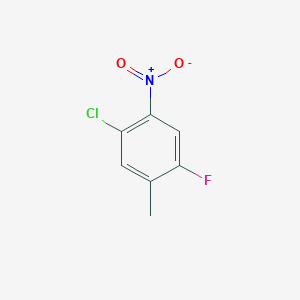
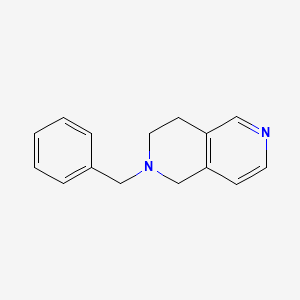
amine](/img/structure/B3261595.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B3261600.png)
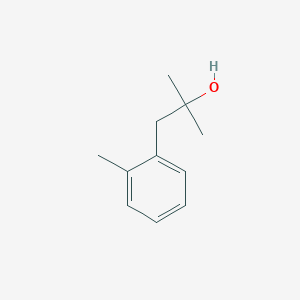
![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)
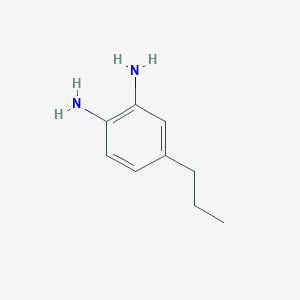
![[(3'aR,4S,6'R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B3261639.png)
